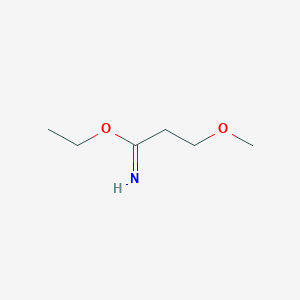

Ethyl 3-methoxypropanimidate

Description

Significance of Imidates in Synthetic Methodologies

Imidates, in general, are valuable intermediates in organic synthesis due to their dual reactivity. They can act as precursors to a wide array of other functional groups and are particularly instrumental in the construction of nitrogen-containing heterocyclic compounds, which are scaffolds for many pharmaceuticals and biologically active molecules. sciencepublishinggroup.comresearchgate.netmjpms.in The Pinner reaction, a classic method for synthesizing imidates from nitriles and alcohols under acidic conditions, underscores their accessibility in the laboratory. wikipedia.orgnrochemistry.comnumberanalytics.comnumberanalytics.comorganic-chemistry.org

Contextualizing Alkoxypropanimidates within Amidine and Ester Chemistry

The structure of Ethyl 3-methoxypropanimidate places it at an interesting crossroads between amidine and ester chemistry. The imidate functional group can be considered a derivative of an ester where the carbonyl oxygen is replaced by a nitrogen atom. This substitution significantly alters the electronic properties and reactivity of the molecule. Furthermore, imidates are readily converted into amidines, another class of compounds with significant applications in medicinal chemistry, by reaction with amines. This interconnectivity allows synthetic chemists to leverage alkoxypropanimidates as building blocks for diverse molecular architectures.

Overview of Research Trajectories for this compound

Specific research focused solely on this compound appears to be limited in publicly available scientific literature. However, based on the known reactivity of imidates, several potential research trajectories can be envisioned. A primary area of interest would be its application as a precursor in the synthesis of substituted pyrimidines and other nitrogen-containing heterocycles. The presence of the methoxypropyl side chain could influence the solubility, reactivity, and ultimately the biological activity of the resulting heterocyclic compounds. Further research could also explore its utility in the synthesis of novel amidines and other functional groups, taking advantage of the specific steric and electronic properties conferred by the 3-methoxypropyl group.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 20914-89-0 | molaid.comchem960.com |

| Molecular Formula | C₆H₁₃NO₂ | molaid.comchem960.com |

| Molecular Weight | 131.175 g/mol | molaid.com |

| Common Synonyms | Ethyl 3-methoxypropanecarboximidate, Propanimidic acid, 3-methoxy-, ethyl ester | chem960.com |

| InChIKey | AMKIHLLFFGBKBF-UHFFFAOYSA-N | molaid.com |

Synthesis of this compound

The primary method for the synthesis of this compound is the Pinner reaction. This acid-catalyzed reaction involves the treatment of 3-methoxypropanenitrile with ethanol (B145695) in the presence of an acid catalyst, typically hydrogen chloride. wikipedia.orgnrochemistry.comnumberanalytics.com

Reaction Scheme:

CH₃O(CH₂)₂CN + CH₃CH₂OH + HCl → [CH₃O(CH₂)₂C(NH)OCH₂CH₃]⁺Cl⁻

The reaction proceeds through the formation of a nitrilium ion intermediate, which is then attacked by the ethanol nucleophile. The resulting product is the hydrochloride salt of the imidate, from which the free base, this compound, can be obtained by neutralization.

Potential Research Applications

While specific documented applications are scarce, the following table outlines potential research areas for this compound based on the general reactivity of imidates.

| Research Area | Potential Application of this compound |

| Heterocyclic Synthesis | Precursor for the synthesis of pyrimidines, triazines, and other nitrogen-containing heterocycles. |

| Amidine Synthesis | A starting material for the preparation of novel amidines with potential biological activity. |

| Functional Group Interconversion | A versatile intermediate for the synthesis of esters, orthoesters, and other functional groups. |

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

ethyl 3-methoxypropanimidate |

InChI |

InChI=1S/C6H13NO2/c1-3-9-6(7)4-5-8-2/h7H,3-5H2,1-2H3 |

InChI Key |

AMKIHLLFFGBKBF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)CCOC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Methoxypropanimidate and Analogous Structures

Precursor-Based Synthesis Pathways

The formation of Ethyl 3-methoxypropanimidate can be approached through several classical synthetic routes, each starting from different precursors. These methods, while established, offer varying degrees of efficiency and substrate scope.

Routes from Carboxylic Acids and Derivatives

While the direct conversion of carboxylic acids to imidates is not the most common route, their derivatives serve as viable precursors. The synthesis of amides from carboxylic acid derivatives is a well-established process. khanacademy.orgyoutube.com For instance, a carboxylic acid can be converted to a more reactive derivative like an acid chloride. youtube.com This acid chloride can then react with an amine to form an N-substituted amide. Subsequent O-alkylation of the amide can then yield the desired imidate. However, a significant challenge in this approach is the competition between N- and O-alkylation. rroij.com Achieving selective O-alkylation often requires specific reagents and conditions. rroij.comorganic-chemistry.org

A general scheme for this process is as follows:

Activation of Carboxylic Acid: The carboxylic acid is converted to a more reactive species, such as an acid chloride or an ester.

Amidation: The activated carboxylic acid derivative reacts with ammonia (B1221849) or a primary amine to form the corresponding amide.

O-Alkylation: The amide is then alkylated on the oxygen atom to form the imidate. This step is crucial and can be influenced by the choice of alkylating agent and reaction conditions.

Pathways Involving Nitriles and Alcohols (Pinner Reaction Variants)

The Pinner reaction is a classic and widely used method for synthesizing imidates. wikipedia.orgwikipedia.org It involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgnih.govorganic-chemistry.org In the context of this compound, this would involve the reaction of 3-methoxypropanenitrile with ethanol (B145695) in the presence of a strong acid, typically anhydrous hydrogen chloride. nih.gov

The reaction proceeds via the formation of a nitrilium ion upon protonation of the nitrile. The alcohol then acts as a nucleophile, attacking the nitrilium ion. A subsequent proton transfer results in the formation of the imidate hydrochloride salt, often referred to as a Pinner salt. wikipedia.orgnih.gov These Pinner salts are stable intermediates that can be isolated. organic-chemistry.org Treatment of the Pinner salt with a base then liberates the free imidate.

Reaction Scheme: 3-methoxypropanenitrile + Ethanol + HCl → this compound hydrochloride (Pinner Salt) this compound hydrochloride + Base → this compound

The Pinner reaction is generally effective for primary and secondary alcohols and both aliphatic and aromatic nitriles. nih.gov Lewis acids can also be used to promote this reaction, offering a milder alternative to strong protic acids. nih.gov

Synthesis via Orthoesters and Amines

Another significant pathway to imidates involves the reaction of orthoesters with primary amines or ammonia. rroij.comscribd.com This condensation reaction is typically catalyzed by an acid. rroij.com For the synthesis of this compound, one could envision a reaction between an appropriate orthoester and ammonia. For example, the reaction of a trimethyl or triethyl orthoester of 3-methoxypropanoic acid with ammonia could potentially yield the desired imidate. The reaction of N-alkylanilines with orthoformates has been shown to produce N-alkylformanilides in high yields with p-toluenesulfonic acid as a catalyst. researchgate.net

This method is particularly useful for the synthesis of N-functionalized imidates. rroij.com The general applicability and efficiency of this route can be influenced by the structure of the orthoester and the amine used.

Catalytic Approaches in Imidate Formation

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. While direct catalytic synthesis of this compound is not extensively documented, related catalytic preparations of propionates and similar structures provide valuable insights into potential catalytic strategies.

Application of Anion Exchange Resins in Related Alkoxypropionate Synthesis

Anion exchange resins have emerged as effective catalysts in various organic transformations, including the synthesis of esters. google.comyoutube.comnih.gov A relevant example is the synthesis of ethyl 3-ethoxypropionate through the addition of ethanol to ethyl acrylate, which can be catalyzed by an anion exchange resin. google.com This process offers several advantages, including simple synthesis, mild reaction conditions, fewer side reactions, and the ability to recycle and regenerate the catalyst. google.com

While this example pertains to the synthesis of an ester rather than an imidate, the principle of using a solid-supported catalyst for a similar carbon-oxygen bond-forming reaction is noteworthy. The use of anion exchange resins in the synthesis of polystyrenyl sulfonamide anion exchange resins has also been explored. google.com This suggests the potential for developing a heterogeneous catalytic system for the synthesis of this compound, which could offer significant process simplification.

Role of Tertiary Amine Catalysis in Propionate (B1217596) Synthesis

Tertiary amines are widely utilized as catalysts in organic synthesis, particularly for nucleophilic addition reactions. cdnsciencepub.comresearchgate.net They have been shown to catalyze the reaction of alkynoyl oxazolidinones and tosyl imides to form enamines. researchgate.net The catalytic activity of tertiary amines is dependent on their basicity and the steric hindrance around the nitrogen atom. gvchem.com

In the context of propionate synthesis, tertiary amines can catalyze the addition of alcohols to activated alkynes. cdnsciencepub.com For instance, the reaction of propiolate esters with tertiary amines in aqueous media can lead to the formation of betaines. researchgate.net The use of tertiary amine catalysts in polyurethane synthesis is also a well-established industrial process. gvchem.com While not a direct synthesis of an imidate, the ability of tertiary amines to facilitate additions to carbon-carbon multiple bonds adjacent to an electron-withdrawing group suggests their potential as catalysts in related transformations that could lead to precursors for this compound. The catalytic asymmetric α-acylation of tertiary amines has also been achieved through a dual catalysis mode. nih.gov

Emerging Catalytic Systems for Imidate Formation

The traditional Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, typically requires stoichiometric amounts of strong acids like anhydrous hydrogen chloride, presenting challenges in handling and functional group tolerance. wikipedia.orgorganic-chemistry.orgnih.gov Recent research has focused on developing catalytic systems that are milder, more selective, and offer broader applicability.

A significant development is the use of Lewis acids to promote the Pinner reaction. For instance, trimethylsilyl (B98337) triflate has been effectively used as a catalyst for the reaction between nitriles and alcohols to form carboxylic esters via an imidate intermediate. nih.gov This method proceeds under milder conditions than the classical approach and demonstrates good yields with primary alcohols. nih.gov

Another innovative approach involves harnessing imidate radicals for C-H functionalization. An iodine-catalyzed strategy has been developed that enables the β C-H amination of alcohols through an imidate-mediated radical relay. nih.gov This catalytic method is more efficient and demonstrates broader functional group tolerance than previous stoichiometric protocols, accommodating alkenes, alkynes, and carbonyls. nih.gov

Furthermore, metal-catalyzed reactions have shown promise in synthesizing complex structures containing the imidate moiety. Silver triflate (AgOTf) has been used to catalyze the intramolecular cyclization of enyne-amides, yielding iminoisocoumarins, which feature an endocyclic imidate group. acs.org These emerging catalytic systems represent a significant step forward, offering enhanced efficiency and selectivity in the formation of imidates and related structures.

Table 1: Comparison of Emerging Catalytic Systems for Imidate Formation

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Trimethylsilyl triflate | Lewis acid-promoted Pinner reaction | Nitriles, Primary alcohols | Milder conditions, Good yields, Avoids strong protic acids. nih.gov |

| Iodine / Oxidant | Imidate radical relay | Alcohols, Nitriles | Catalytic C-H functionalization, Broad functional group tolerance, High efficiency. nih.gov |

| Silver Triflate (AgOTf) | Intramolecular Cyclization | Enyne-amides | Synthesis of complex heterocyclic imidates (iminoisocoumarins). acs.org |

Advanced Synthetic Strategies

Beyond the development of new catalysts, chemists are redesigning synthetic strategies to improve efficiency, complexity, and sustainability. Multicomponent reactions, flow chemistry, and the application of green chemistry principles are at the forefront of modern imidate synthesis.

Multicomponent Reaction Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful strategy for rapidly building molecular complexity. rsc.orgbohrium.com These reactions are highly atom-economical and reduce the number of synthetic steps and purification processes, aligning with the principles of green chemistry. bohrium.comnih.gov

Several MCRs have been developed for the synthesis of imidates or heterocyclic structures derived from them. A notable example is the isocyanide-based three-component reaction of 3-arylidene-3H-indolium salts, isocyanides, and alcohols to produce alkyl aryl(indol-3-yl)acetimidates in moderate to very good yields. researchgate.net Similarly, four-component reactions have been devised for the one-pot synthesis of highly substituted imidazoles, which often proceed through imidate-like intermediates. organic-chemistry.org These MCRs provide efficient access to diverse libraries of complex molecules from simple and readily available starting materials. rsc.orgbohrium.com

Table 2: Examples of Multicomponent Reactions in Imidate-Related Synthesis

| Reaction Name/Type | Components | Product Type | Key Features |

| Isocyanide-based MCR | Aryl(indol-3-yl)methylium salts, Aromatic isocyanides, Alcohols | Alkyl aryl(indol-3-yl)acetimidates | Forms functionalized imidates directly. researchgate.net |

| Imidazole-catalyzed MCR | Malononitrile, Aldehyde, Various nucleophiles (e.g., naphthol) | Highly functionalized heterocycles | Organocatalytic, generates high molecular diversity. rsc.org |

| Erbium triflate-catalyzed MCR | α-Azido chalcones, Aryl aldehydes, Anilines | Highly substituted imidazoles | Efficient synthesis of complex N-heterocycles. organic-chemistry.org |

Flow Chemistry and Continuous Synthesis of Imidate Intermediates

Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in chemical manufacturing. By performing reactions in a continuously flowing stream through a reactor, this methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time. This precise control enhances reaction efficiency and safety, particularly when dealing with unstable or hazardous intermediates, which is often the case in imidate synthesis. cam.ac.uk

The modular nature of flow reactors allows for the integration of multiple synthetic and purification steps into a single, automated process. For example, a flow system can be designed for the synthesis of thiazoles and imidazoles using microfluidic reaction chips and columns packed with immobilized reagents. cam.ac.uk This approach facilitates the selective formation of different products by simply reconfiguring the flow path. cam.ac.uk Furthermore, in-line purification using solid-supported scavengers can be incorporated, eliminating the need for traditional workup procedures and simplifying the isolation of the final product. cam.ac.uk The application of flow chemistry to the Pinner reaction or other imidate syntheses can enable safer, more scalable, and highly efficient production of these important intermediates.

Green Chemistry Principles in Imidate Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmsu.edu Many of the advanced strategies for imidate synthesis align with these principles.

The shift from stoichiometric reagents to catalytic systems is a core tenet of green chemistry. msu.edusphinxsai.com The use of catalytic iodine or Lewis acids instead of stoichiometric HCl in imidate formation exemplifies this principle, reducing waste and avoiding highly corrosive reagents. nih.govnih.gov The use of safer, more environmentally benign solvents, such as cyclopentyl methyl ether (CPME) as a replacement for other ethers in the Pinner reaction, further enhances the green profile of the synthesis. researchgate.net

Multicomponent reactions are inherently green due to their high atom economy, minimizing the generation of by-products. msu.edusemanticscholar.org By combining multiple steps into a single operation, MCRs also reduce energy consumption and solvent use. nih.gov Similarly, flow chemistry contributes to green synthesis by improving energy efficiency through enhanced heat transfer and enabling the use of immobilized catalysts and reagents that can be easily recovered and reused. cam.ac.uk These advanced methodologies demonstrate a clear trend towards more sustainable and responsible chemical synthesis in the production of imidates and their derivatives.

Table 3: Application of Green Chemistry Principles in Imidate Synthesis

| Green Chemistry Principle | Application in Imidate Synthesis | Example |

| Catalysis | Replacing stoichiometric reagents with catalytic alternatives. msu.edu | Using catalytic Lewis acids or iodine in Pinner-type reactions instead of stoichiometric HCl. nih.govnih.gov |

| Atom Economy | Maximizing the incorporation of all materials into the final product. msu.edu | Utilizing multicomponent reactions to build complex molecules in a single step. bohrium.comresearchgate.net |

| Safer Solvents & Auxiliaries | Reducing or replacing hazardous solvents. | Employing greener solvents like CPME for the Pinner reaction. researchgate.net |

| Design for Energy Efficiency | Minimizing the energy requirements of chemical processes. sphinxsai.com | Using flow chemistry for superior heat transfer and control; developing reactions that proceed at ambient temperatures. cam.ac.uknih.gov |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. sphinxsai.com | Employing one-pot and multicomponent reactions to circumvent the isolation of intermediates. nih.gov |

Reaction Mechanisms and Pathways Involving Ethyl 3 Methoxypropanimidate

Nucleophilic Additions and Substitutions at the Imidate Carbon

The carbon-nitrogen double bond in the imidate group of Ethyl 3-methoxypropanimidate is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to its role as a synthetic building block.

Mechanistic Elucidation of Transamidation Reactions

Transamidation is a process where the nitrogen moiety of the imidate is exchanged with an amine. While direct transamidation of unactivated amides is challenging, imidates like this compound offer a more reactive substrate for this transformation. The reaction generally proceeds through a nucleophilic addition-elimination mechanism.

The process is often catalyzed by acids or metal complexes. Current time information in London, GB.nih.gov In an acid-catalyzed transamidation, the imino nitrogen is first protonated, which significantly increases the electrophilicity of the imidate carbon. An incoming amine then acts as a nucleophile, attacking the activated carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the original amino group (as ammonia (B1221849) in the case of an unsubstituted imidate) yield the new, more substituted amidine or amide, depending on the reaction conditions and the nature of the attacking amine.

Transition-metal-free transamidation reactions have also been developed, often requiring elevated temperatures or the use of strong bases to facilitate the reaction. nih.govrsc.org For instance, cerium oxide has been shown to be an effective heterogeneous catalyst for transamidation under solvent-free conditions. rsc.org In some cases, particularly with less nucleophilic amines, metal catalysts such as those based on nickel or zirconium are employed to promote the reaction. nih.govsemanticscholar.orgrsc.org These catalysts can activate the imidate by coordination, making the imidate carbon more susceptible to nucleophilic attack.

Table 1: General Conditions for Transamidation Reactions of Imidate Analogues

| Catalyst/Reagent | Amine Nucleophile | Solvent | Temperature (°C) | General Observations |

| Acid Catalyst (e.g., HCl) | Primary/Secondary Amines | Various | Room Temp. to Reflux | Protonation of imidate enhances reactivity. |

| Zirconocene dichloride | Primary Amines | Cyclohexane | 30-80 | Effective for primary amides, applicable to imidates. rsc.org |

| Nickel(II)-NHC Complexes | Non-nucleophilic Anilines | Toluene | 140 | Selective for N-activated amides, a model for imidate reactivity. nih.gov |

| Cerium Oxide (CeO₂) | Aliphatic Amines | Solvent-free | Varies | Heterogeneous catalysis, reusable. rsc.org |

Addition of Heteronucleophiles (e.g., Nitrogen, Oxygen, Sulfur)

The electrophilic imidate carbon of this compound readily reacts with a variety of heteronucleophiles. These reactions are fundamental to the synthesis of a wide range of other functional groups and heterocycles. wikipedia.orgrsc.org

Nitrogen Nucleophiles: Besides the transamidation with amines, other nitrogen nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) derivatives can react with imidates. For example, reaction with hydroxylamine can lead to the formation of N-hydroxyamidines. The reaction with hydrazine can yield hydrazide derivatives or, under appropriate conditions, lead to the formation of five-membered heterocycles like triazoles. rsc.org The general mechanism involves nucleophilic attack at the imidate carbon, followed by elimination of the ethoxy group. nih.govunizin.orgnih.govyoutube.com

Oxygen Nucleophiles: The reaction of imidates with water leads to hydrolysis, typically under acidic or basic conditions, to form the corresponding ester (ethyl 3-methoxypropanoate) and ammonia. wikipedia.org With an excess of alcohol under acidic catalysis, imidates can be converted into orthoesters. wikipedia.org

Sulfur Nucleophiles: Sulfur nucleophiles, such as hydrogen sulfide, can react with imidates to form thionoesters. wikipedia.org This transformation involves the nucleophilic addition of the hydrosulfide (B80085) ion to the imidate carbon, followed by the elimination of the ethoxy group.

Substitutions at the Etheric Linkage in Methoxypropanimidate Systems

The methoxy (B1213986) group in this compound is part of an ether linkage. Ether bonds are generally stable and require harsh conditions, typically strong acids like HBr or HI, for cleavage. libretexts.orgyoutube.comyoutube.com The mechanism for the acid-catalyzed cleavage of ethers involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). This is followed by a nucleophilic attack by the conjugate base of the acid (e.g., Br⁻ or I⁻) at one of the adjacent carbon atoms. libretexts.orgmasterorganicchemistry.comyoutube.com

For this compound, the cleavage could theoretically occur at either the methyl group or the propionyl chain. The outcome would depend on whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism. Attack at the less sterically hindered methyl group would be favored in an Sₙ2 pathway, yielding methanol (B129727) and the corresponding 3-halopropanimidate derivative. If the structure allows for the formation of a stable carbocation, an Sₙ1 pathway might be favored. However, there is a lack of specific literature detailing the cleavage of the ether linkage in this particular molecule under standard conditions, suggesting that this bond remains intact during most transformations focused on the imidate functionality.

Cyclization Reactions

The bifunctional nature of this compound, possessing both an imidate and an ether group, makes it a potential precursor for the synthesis of heterocyclic compounds through cyclization reactions.

Intramolecular Cyclizations Leading to Heterocycles

Intramolecular cyclization can occur if a nucleophilic center within the molecule can attack the electrophilic imidate carbon. While specific examples for this compound are not extensively documented, analogous reactions of other imidates are well-known. For instance, imidates derived from alcohols containing a tethered nucleophile can undergo intramolecular cyclization to form heterocycles such as oxazolines and oxazines. rsc.orgnih.govresearchgate.net A radical-mediated intramolecular C-H amidation of alkylimidates has been reported to produce oxazolines. rsc.org

In the context of this compound, a hypothetical intramolecular cyclization could be envisioned if the ether oxygen were to act as an internal nucleophile. However, the ether oxygen is generally not sufficiently nucleophilic to attack the imidate carbon directly without prior activation. More commonly, related compounds are modified to introduce a more potent nucleophile to facilitate such cyclizations. For example, conversion of the methoxy group to a hydroxyl group would create a substrate primed for intramolecular cyclization to form a lactone-like structure or a cyclic ether, depending on the reaction conditions.

Table 2: Examples of Intramolecular Cyclization in Imidate-Related Systems

| Substrate Type | Reaction Conditions | Heterocyclic Product | Reference |

| O-Alkyl trichloro- or arylimidates | Radical initiator (e.g., AIBN), Iodo-reagent | Oxazolines | rsc.org |

| 1,2-Dialkylimidazoles with electrophilic side chain | (BOC)₂O | Imidazole-functionalized γ-lactams | uiowa.edu |

| Alkenyl alcohols with a silyl (B83357) group | Acid catalyst | Tetrahydropyrans | researchgate.net |

| Alcohols with tethered α,β-unsaturated esters | Bifunctional iminophosphorane catalyst | Tetrahydrofurans, Tetrahydropyrans | nih.gov |

Intermolecular Cycloaddition Reactions

Imidates can participate as synthons in intermolecular cycloaddition reactions to construct more complex heterocyclic systems. rsc.org For example, imidates have been used in [3+2] cycloaddition reactions with various partners to form five-membered rings like imidazoles. organic-chemistry.org In these reactions, the imidate can act as a two-atom component.

While specific cycloaddition reactions involving this compound are not well-documented, the general reactivity of the imidate functional group suggests its potential in such transformations. For instance, reaction with a 1,3-dipole could, in principle, lead to the formation of a five-membered heterocycle. Similarly, imidates can be precursors to other reactive intermediates that then undergo cycloaddition. For example, the reaction of ethyl diazoacetate with olefins to form cyclopropanes is a well-established process, highlighting the potential for related ester functionalities to participate in cycloadditions. numberanalytics.commdpi.com

Rearrangements and Transformations of the Carbon Skeleton

Investigation of Thermal and Catalyzed Rearrangements

No studies specifically documenting the thermal or catalyzed rearrangements of the carbon skeleton of this compound are currently available in the reviewed scientific literature. While the broader class of imidoesters can undergo various rearrangements, such as the Chapman and Overman rearrangements, no research has been found that applies these or other rearrangement studies directly to this compound.

Cleavage and Fragmentation Pathways

Similarly, there is a lack of published data on the specific cleavage and fragmentation pathways of this compound. Mass spectrometry studies, which would typically provide insight into these pathways under electron ionization or other ionization techniques, have not been reported for this compound. Therefore, a detailed analysis of its fragmentation patterns cannot be provided.

Radical Processes and Electron Transfer Reactions Involving this compound Systems

The involvement of this compound in radical processes or electron transfer reactions is another area where specific research is wanting. Searches for its application in radical cyclizations, single-electron transfer (SET) reactions, or other related processes did not yield any relevant results.

Applications of Ethyl 3 Methoxypropanimidate in Complex Molecule Synthesis

Strategic Role as a C3 Building Block in Organic Synthesis

The intrinsic reactivity of Ethyl 3-methoxypropanimidate allows for its versatile application as a C3 synthon, enabling the introduction of a three-carbon chain with pre-installed functional groups. This characteristic is particularly advantageous in streamlining synthetic routes and enhancing molecular complexity.

Assembly of Substituted Propanoates and Amides

While direct literature on the use of this compound for the synthesis of substituted propanoates and amides is not extensively available, its structural features suggest plausible synthetic pathways. The imidate functionality can be hydrolyzed under acidic conditions to yield the corresponding ester, Ethyl 3-methoxypropanoate. This transformation provides a straightforward method for accessing a substituted propanoate.

Furthermore, the reaction of this compound with various nucleophiles can lead to the formation of substituted propanoates and amides. For instance, treatment with an alcohol under appropriate catalytic conditions could result in a transesterification-like reaction to yield a different ester. Similarly, reaction with a primary or secondary amine could furnish the corresponding N-substituted 3-methoxypropanamide. These transformations would proceed via nucleophilic attack at the imidate carbon followed by the elimination of ethanol (B145695).

Table 1: Plausible Reactions for the Synthesis of Substituted Propanoates and Amides

| Reactant | Product Type | Potential Reaction Conditions |

| Water (H₂O) | Substituted Propanoate | Acid-catalyzed hydrolysis |

| Alcohol (R'-OH) | Substituted Propanoate | Acid or base catalysis |

| Amine (R'R''NH) | Substituted Amide | Heat or catalyst |

Introduction of Methoxy (B1213986) and Ester Functionalities

A key strategic advantage of employing this compound in synthesis is the simultaneous introduction of both a methoxy group and an ethyl ester functionality into the target molecule. The methoxy group at the 3-position and the ethyl ester at the 1-position of the propane (B168953) backbone are valuable functional handles for further chemical modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, while the methoxy group can potentially be cleaved to reveal a hydroxyl group if required, although this is a less common transformation. This dual functionality makes it a highly efficient building block for creating molecular diversity.

Facilitating Heterocyclic Compound Synthesis

The 1,3-dicarbonyl-like nature of this compound, particularly after hydrolysis to the corresponding β-ketoester equivalent, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Precursor for Pyrimidine (B1678525) and Pyrimidinone Derivatives

The synthesis of pyrimidine and pyrimidinone derivatives often involves the condensation of a 1,3-dielectrophilic species with a dinucleophile such as urea (B33335), thiourea (B124793), or guanidine (B92328). This compound, or its hydrolysis product, can serve as the C3 dielectrophile in these cyclocondensation reactions. For example, reaction with urea in the presence of a base is expected to yield a 4-methoxymethyl-pyrimidin-2(1H)-one. Similarly, reaction with thiourea would lead to the corresponding 4-methoxymethyl-pyrimidine-2(1H)-thione, and condensation with guanidine would produce 2-amino-4-methoxymethylpyrimidine.

Table 2: Synthesis of Pyrimidine and Pyrimidinone Derivatives

| Dinucleophile | Resulting Heterocycle |

| Urea | 4-methoxymethyl-pyrimidin-2(1H)-one |

| Thiourea | 4-methoxymethyl-pyrimidine-2(1H)-thione |

| Guanidine | 2-amino-4-methoxymethylpyrimidine |

Synthesis of Pyrazole (B372694) and Triazole Architectures

The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. This compound can react with hydrazine in a cyclocondensation reaction to afford 3-methoxymethyl-1H-pyrazol-5(4H)-one. The use of substituted hydrazines would allow for the synthesis of N-substituted pyrazole derivatives.

For the synthesis of triazoles, while various methods exist, the use of imidates as precursors has been reported. frontiersin.org A plausible route to a 1,2,4-triazole (B32235) derivative would involve the reaction of this compound with a hydrazine derivative, followed by cyclization with a one-carbon unit, such as formic acid or a derivative thereof.

Utility in Generating Other Nitrogen-Containing Heterocycles

The versatility of this compound as a building block extends to the synthesis of other nitrogen-containing heterocycles. Its ability to act as a 1,3-dielectrophile opens up possibilities for reactions with various dinucleophiles. For instance, reaction with a 1,2-diamino compound could potentially lead to the formation of a seven-membered diazepine (B8756704) ring system. The specific outcome of these reactions would be highly dependent on the reaction conditions and the nature of the dinucleophile employed. The exploration of these reactions represents an active area of research in synthetic organic chemistry.

Strategies for Spiro-Fused Heterocyclic Systems

The construction of spiro-fused heterocyclic systems is a significant area of organic synthesis due to the prevalence of these motifs in natural products and pharmaceutically active compounds. Imidates, serving as versatile intermediates, can in principle participate in reactions leading to such complex architectures.

One potential strategy involves the use of this compound in cycloaddition reactions. For instance, imidates can act as dipolarophiles or be converted into reactive dipoles for [3+2] or other cycloaddition reactions. While no specific examples utilizing this compound have been reported, the general principle of employing functionalized building blocks in cycloadditions to generate spirocycles is well-established. whiterose.ac.ukwhiterose.ac.ukwikipedia.org The methoxypropyl side chain could offer sites for further functionalization or influence the stereochemical outcome of the cyclization.

Another hypothetical approach could involve an intramolecular cyclization of a suitably substituted derivative of this compound. By introducing a nucleophilic center and an electrophilic partner within the same molecule, a spirocyclic system could be forged. The imidate functionality itself can act as an electrophile, or the side chain could be modified to participate in the cyclization. The successful synthesis of spiro heterocycles often relies on the careful design of substrates and reaction conditions to favor the desired intramolecular pathway. rsc.org

Formation of Chiral Compounds and Stereoselective Transformations

The synthesis of chiral compounds in an enantiomerically pure form is a cornerstone of modern organic chemistry. Imidates can be employed in various stereoselective transformations.

While no specific diastereoselective or enantioselective reactions involving this compound have been documented, the reactivity of analogous imidate systems provides a framework for potential applications. For example, the addition of nucleophiles to the carbon-nitrogen double bond of a chiral imidate can proceed with high diastereoselectivity. The stereochemical outcome is often dictated by the nature of the chiral auxiliary attached to the imidate nitrogen or oxygen. researchgate.net

Enantioselective catalysis offers another avenue for the formation of chiral products from achiral imidates like this compound. Chiral catalysts, such as Lewis acids or organocatalysts, can activate the imidate towards nucleophilic attack and control the facial selectivity of the reaction, leading to the formation of one enantiomer in excess. whiterose.ac.ukmdma.ch For instance, amino imidates derived from proline have been shown to catalyze asymmetric Michael reactions. whiterose.ac.ukwhiterose.ac.uk

If this compound were to be prepared from a chiral alcohol or if a chiral center were introduced into the methoxypropyl side chain, the inherent chirality of the molecule could be leveraged in asymmetric synthesis. This concept, known as chirality transfer, involves the transfer of stereochemical information from a chiral starting material to the product.

In such a scenario, the chiral center within the imidate could influence the stereochemical course of subsequent reactions, such as rearrangements or additions to the imidate functionality. The proximity of the stereocenter to the reacting center and the conformational rigidity of the transition state would be crucial factors in determining the efficiency of the chirality transfer.

Protective Group Chemistry for Carbonyl or Amino Functions (Analogous to related protected derivatives)

The protection of reactive functional groups is a fundamental strategy in multi-step organic synthesis. Imidates can serve as protecting groups for both carbonyl and amino functionalities, although their use is less common than other standard protecting groups. organic-chemistry.org

Similarly, the imidate functionality can be considered a protected form of a carboxylic acid ester. The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, is a common method for synthesizing imidates. wikipedia.orgorganic-chemistry.orgnumberanalytics.comyoutube.com Hydrolysis of the resulting imidate, such as this compound, would yield the corresponding ester, in this case, ethyl 3-methoxypropanoate. This indirect method of ester formation can be useful when direct esterification methods are not feasible.

The stability of the imidate group to various reagents would determine its utility as a protecting group in a specific synthetic sequence. Orthogonal protecting group strategies, where different protecting groups can be removed selectively under different conditions, are highly valuable in complex syntheses. organic-chemistry.org

Derivatization and Functionalization of Ethyl 3 Methoxypropanimidate

Modification of the Methoxy (B1213986) Moiety

The methoxy group in ethyl 3-methoxypropanimidate offers opportunities for modification, primarily through cleavage of the ether bond or, theoretically, through oxidation or reduction, although the latter transformations are less common for simple alkoxy groups.

The cleavage of the C-O bond in ethers is a well-established transformation, typically requiring strong acidic conditions. longdom.orgwikipedia.org For this compound, the methoxy group could be cleaved to yield a hydroxyl group, transforming the molecule into ethyl 3-hydroxypropanimidate. This reaction is generally accomplished using strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org

The mechanism proceeds via protonation of the ether oxygen, which makes it a better leaving group (methanol). masterorganicchemistry.com A nucleophile, such as an iodide or bromide ion, then attacks the carbon atom. Given the structure of this compound, this would likely proceed through an SN2 mechanism. libretexts.orglibretexts.org

The resulting 3-hydroxypropanimidate ester could be a valuable intermediate for further functionalization, such as acylation of the newly formed hydroxyl group or its use in cyclization reactions.

Table 1: Potential Ether Cleavage Reactions of this compound

| Reagent | Product | Reaction Type |

| Hydroiodic Acid (HI) | Ethyl 3-hydroxypropanimidate | Acid-catalyzed ether cleavage |

| Hydrobromic Acid (HBr) | Ethyl 3-hydroxypropanimidate | Acid-catalyzed ether cleavage |

| Boron Tribromide (BBr₃) | Ethyl 3-hydroxypropanimidate | Lewis acid-mediated ether cleavage |

Transformations at the Ester Functionality

The ethyl ester group is a highly versatile handle for chemical modification, allowing for its conversion into a wide range of other carboxylic acid derivatives.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would lead to the formation of mthis compound. masterorganicchemistry.comresearchgate.net The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. wikipedia.org This strategy allows for the synthesis of a library of different esters of 3-methoxypropanimidic acid.

Table 2: Illustrative Transesterification Reactions

| Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ or NaOCH₃ | Mthis compound |

| Isopropanol | H₂SO₄ or NaO-iPr | Isopropyl 3-methoxypropanimidate |

| Benzyl (B1604629) alcohol | H₂SO₄ or NaOBn | Benzyl 3-methoxypropanimidate |

A variety of catalysts have been developed for transesterification, including organocatalysts and metal-based catalysts, which could potentially be applied to this compound for milder reaction conditions. organic-chemistry.org

The ester functionality can be readily converted into amides by reaction with primary or secondary amines. The reaction of this compound with an amine, such as ammonia (B1221849), would yield 3-methoxypropanimidamide. The mechanism of this reaction has been studied for other imido esters. acs.org This aminolysis reaction is a fundamental transformation in organic synthesis.

Similarly, reaction with hydrazine (B178648) or its derivatives would produce the corresponding hydrazide, such as 3-methoxypropanohydrazide. These hydrazides are useful intermediates for the synthesis of various heterocyclic compounds.

Table 3: Potential Amide and Hydrazide Formation Reactions

| Reagent | Product | Product Class |

| Ammonia | 3-Methoxypropanimidamide | Primary Amide |

| Methylamine | N-Methyl-3-methoxypropanimidamide | Secondary Amide |

| Hydrazine | 3-Methoxypropanohydrazide | Hydrazide |

| Phenylhydrazine | N'-Phenyl-3-methoxypropanohydrazide | Substituted Hydrazide |

Elaboration at the Imidate Nitrogen

The nitrogen atom of the imidate group is nucleophilic and can be functionalized through various reactions. Imidates are known to be versatile synthons for the preparation of N-heterocycles. researchgate.netnih.gov

Alkylation of the imidate nitrogen can be achieved using alkyl halides. However, the reaction can be complex, as over-alkylation to form quaternary ammonium (B1175870) salts is a possibility. masterorganicchemistry.comyoutube.com The choice of reaction conditions and stoichiometry would be crucial for achieving selective mono-alkylation.

Acylation of the imidate nitrogen with acyl chlorides or anhydrides would lead to N-acyl imidates. These compounds are themselves useful intermediates in organic synthesis.

Furthermore, the imidate nitrogen can participate in cycloaddition reactions. For instance, α,β-unsaturated imines, which share structural similarities with the imidate functionality, are known to undergo cycloaddition reactions to form various azaheterocycles. researchgate.net While specific examples for this compound are not documented, this represents a potential avenue for creating complex molecular architectures.

Table 4: Potential Reactions at the Imidate Nitrogen

| Reagent | Potential Product Type |

| Methyl Iodide | N-Methylated imidate |

| Acetyl Chloride | N-Acetylated imidate |

| Dienes (e.g., Butadiene) | Cycloaddition adduct |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the imidate group in this compound is expected to be nucleophilic and therefore susceptible to reactions with electrophiles.

N-Alkylation: The introduction of alkyl groups onto the imidate nitrogen can be achieved through N-alkylation. This reaction typically involves the treatment of the imidate with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base. The base serves to deprotonate the N-H bond, increasing the nucleophilicity of the nitrogen and facilitating the substitution reaction. The choice of base and solvent can be critical to optimize the reaction yield and prevent side reactions. Non-nucleophilic bases such as sodium hydride or potassium carbonate are often employed. The general mechanism for N-alkylation involves the formation of an N-alkylated imidate, which could potentially be a key intermediate for the synthesis of more complex nitrogen-containing compounds.

N-Acylation: Similarly, N-acylation can be accomplished by reacting this compound with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, leads to the formation of N-acylimidates. These derivatives are valuable intermediates as the N-acyl group can serve as a protecting group or be involved in subsequent cyclization or rearrangement reactions.

A general representation of these transformations is shown below:

| Reaction | Reagent | Product |

| N-Alkylation | R-X (Alkyl halide), Base | N-Alkyl this compound |

| N-Acylation | RCOCl (Acyl chloride), Base | N-Acyl this compound |

Note: R represents an alkyl or aryl group, and X represents a halogen.

Condensation Reactions with the Imidate Nitrogen

The imidate nitrogen of this compound can also participate in condensation reactions with various electrophiles, particularly carbonyl compounds. These reactions are fundamental in the construction of heterocyclic systems. For instance, reaction with a dicarbonyl compound or a functionalized carbonyl compound could lead to the formation of five- or six-membered rings, such as pyrazoles, imidazoles, or pyrimidines, depending on the nature of the condensing partner. The reaction mechanism typically involves the initial nucleophilic attack of the imidate nitrogen on the carbonyl carbon, followed by cyclization and dehydration.

Functionalization of the Propyl Chain

The three-carbon propyl chain in this compound offers another avenue for structural modification, allowing for the introduction of complexity and stereochemistry into the molecule.

Introduction of Stereocenters

The introduction of stereocenters into the propyl chain is a key strategy for the synthesis of chiral molecules. While the parent molecule is achiral, functionalization of the propyl chain can create one or more stereogenic centers.

One potential approach involves the α-functionalization of the corresponding ester enolate. By treating Ethyl 3-methoxypropanoate (a plausible precursor or derivative) with a strong base like lithium diisopropylamide (LDA), an enolate can be generated. This enolate can then react with various electrophiles to introduce substituents at the α-position. The use of chiral auxiliaries or chiral catalysts during this alkylation or acylation step could enable the stereoselective formation of one enantiomer over the other.

Alternatively, if a double bond were to be introduced into the propyl chain (for example, through an elimination reaction), asymmetric hydrogenation or dihydroxylation could be employed to install stereocenters with high enantiomeric excess.

Chain Extension and Cyclization Strategies

The propyl chain can be extended or modified to participate in cyclization reactions, leading to the formation of various carbocyclic or heterocyclic rings.

Chain Extension: The terminal methyl group of the propyl chain, while generally unreactive, could potentially be functionalized after initial modifications. For instance, conversion of the methoxy group to a better leaving group could facilitate substitution reactions to extend the carbon chain.

Cyclization Strategies: The presence of the methoxy group on the propyl chain and the imidate functionality provides opportunities for intramolecular cyclization reactions. For example, upon conversion of the methoxy group to a hydroxyl group, an intramolecular cyclization could be triggered to form a lactone or other heterocyclic structures. Furthermore, if a suitable functional group is introduced at the terminus of the propyl chain, it could react with the imidate nitrogen or the ester group to form macrocycles or other complex ring systems.

Advanced Analytical Methodologies in Research on Ethyl 3 Methoxypropanimidate Chemistry

Spectroscopic Approaches for Mechanistic Elucidation

Spectroscopy is a cornerstone in the mechanistic study of chemical reactions, providing real-time data on the transformation of molecules. For Ethyl 3-methoxypropanimidate, these techniques offer a window into the dynamic changes occurring during a reaction, from the consumption of reactants to the formation of products and elusive intermediates.

In-situ NMR Spectroscopy for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions as they occur within the NMR tube. mpg.deresearchgate.net This method allows for the continuous tracking of reactant consumption, intermediate formation and decay, and product generation, providing invaluable kinetic and mechanistic data. mpg.dejhu.edu By acquiring spectra at regular intervals, a detailed reaction profile can be constructed. magritek.com

In a typical study involving the hydrolysis of this compound, ¹H NMR would be employed to monitor the change in concentration of key species. The distinct signals of the ethoxy group (-O-CH₂-CH₃) and the methoxy (B1213986) group (-O-CH₃) in the parent compound can be integrated and compared over time to the emerging signals of the products, such as ethanol (B145695) and methyl 3-methoxypropanoate. The observation of transient intermediates may also be possible if their lifetimes and concentrations are sufficient for detection. researchgate.net

Table 1: Hypothetical ¹H NMR Data for Monitoring the Hydrolysis of this compound

| Time (min) | Concentration of this compound (M) | Concentration of Ethanol (M) | Concentration of Methyl 3-methoxypropanoate (M) |

| 0 | 0.100 | 0.000 | 0.000 |

| 10 | 0.075 | 0.025 | 0.025 |

| 30 | 0.040 | 0.060 | 0.060 |

| 60 | 0.015 | 0.085 | 0.085 |

| 120 | <0.005 | >0.095 | >0.095 |

This interactive table illustrates the kinetic profile of the reaction as monitored by in-situ NMR, tracking the concentration changes of reactants and products.

Advanced Mass Spectrometry Techniques for Intermediates Identification

When studying reactions of this compound, ESI-MS can be used to intercept and detect charged or protonated intermediates directly from the reaction mixture. nih.govresearchgate.net For instance, in an acid-catalyzed reaction, a protonated form of the imidate or a subsequent tetrahedral intermediate could be observed. Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of a specific ion, can then be performed to gain structural information about these fleeting species. nih.govstanford.edu This is achieved by correlating the fragmentation pattern with the proposed structure of the intermediate.

Table 2: Plausible Intermediates in a Reaction of this compound and Their ESI-MS Signatures

| Plausible Intermediate | Structure | Expected m/z ([M+H]⁺) |

| Protonated this compound | C₆H₁₃NO₂ · H⁺ | 132.10 |

| Tetrahedral Intermediate (after H₂O addition) | C₆H₁₅NO₃ · H⁺ | 150.11 |

| Protonated Amine Adduct | C₆H₁₃NO₂ · R-NH₃⁺ | 132.10 + [R-NH₃]⁺ |

This interactive table shows potential reaction intermediates that could be identified using ESI-MS, along with their predicted mass-to-charge ratios for the protonated molecule.

Vibrational Spectroscopy for Functional Group Transformations

Vibrational spectroscopy, primarily Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental tool for tracking functional group transformations during a chemical reaction. nih.govmt.com By monitoring changes in the infrared spectrum, researchers can observe the disappearance of bonds in the reactants and the appearance of new bonds in the products. researchgate.net This technique is non-destructive and can often be used for in-situ analysis. mt.com

In the context of this compound chemistry, FTIR is used to monitor the characteristic absorption bands of its key functional groups. The imidate C=N stretch and the C-O stretches are particularly informative. For example, during hydrolysis, the intensity of the C=N band would decrease, while a strong C=O stretching band from the resulting ester or amide product would appear and grow in intensity. nih.govnsf.gov

Table 3: Key FTIR Absorption Bands for Monitoring Reactions of this compound

| Functional Group | Bond | Characteristic Wavenumber (cm⁻¹) | Observation During Reaction |

| Imidate | C=N | ~1650-1680 | Disappears as reactant is consumed |

| Ether/Ester | C-O | ~1050-1250 | Shifts or changes in intensity |

| Imine | N-H (if present) | ~3300-3400 | Disappears or shifts |

| Carbonyl (Product) | C=O | ~1735 (Ester) | Appears and increases in intensity |

| Hydroxyl (Product) | O-H | ~3200-3600 (broad) | Appears (e.g., from ethanol byproduct) |

This interactive table provides a guide to the key vibrational frequencies used to track the chemical transformation of this compound into products.

Chromatographic Methods for Reaction Purity and Component Separation

Chromatographic techniques are essential for separating complex mixtures into their individual components. This is critical for assessing the purity of a reaction product, quantifying the components of a mixture, and identifying byproducts.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds in a mixture. moravek.com It is routinely used to determine the purity of synthesized this compound and to quantify its concentration in reaction mixtures. researchgate.netrsc.org

A typical reversed-phase HPLC method would be developed to separate the target compound from its starting materials, intermediates, and any side products. nih.gov By using a suitable detector, such as a UV detector, and creating a calibration curve with standards of known concentration, the precise amount of this compound and its impurities can be determined. researchgate.net

Table 4: Representative HPLC Method for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic; 60:40 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Expected Retention Time | ~4.5 min |

This interactive table outlines a standard set of conditions for an HPLC method designed for the quantitative analysis and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.gov It is the method of choice for the analysis of volatile and semi-volatile compounds. mdpi.comnih.gov

In research involving this compound, GC-MS is invaluable for identifying and quantifying volatile byproducts, such as ethanol or methanol (B129727), or unreacted volatile starting materials. nih.gov The sample is injected, vaporized, and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification by comparison to spectral libraries. youtube.comacs.org

Table 5: Potential Volatile Analytes in this compound Reactions and Their GC-MS Identification

| Analyte | Expected Retention Time (min) | Key Mass Fragments (m/z) |

| Ethanol | 2.1 | 31, 45, 29 |

| Methanol | 1.8 | 31, 29, 32 |

| Ethyl Acetate (Solvent) | 3.5 | 43, 88, 29 |

| Diethyl Ether (Byproduct) | 2.5 | 59, 74, 45 |

This interactive table lists potential volatile compounds that could be present in a reaction mixture and identifies them by their retention time and characteristic mass fragments in a GC-MS analysis.

Crystallographic Studies for Structural Confirmation in Complex Scaffolds

Crystallographic studies are a cornerstone of chemical analysis, providing unambiguous proof of molecular structure, including stereochemistry and intermolecular interactions in the solid state. For complex molecules derived from this compound, such studies would be invaluable in confirming reaction outcomes and understanding the spatial arrangement of atoms.

X-ray Diffraction Analysis of this compound Derivatives

X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline compound. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a detailed molecular portrait. In the context of derivatives of this compound, X-ray diffraction data would be crucial for confirming the successful synthesis of new chemical entities and for understanding the conformational preferences of the molecule.

While the scientific literature contains numerous examples of X-ray crystallographic studies on a wide array of organic molecules, specific data for derivatives of this compound, including detailed tables of crystallographic data, are not prominently reported.

Solid-State Characterization of Reaction Products

The solid-state properties of a chemical compound can significantly influence its physical and chemical behavior. Characterization techniques such as solid-state NMR (ssNMR), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) provide critical information about the crystalline form, polymorphism, thermal stability, and phase transitions of a substance.

For reaction products of this compound, a thorough solid-state characterization would be essential for any potential application, from pharmaceuticals to materials science. However, detailed research findings and data tables from such studies are not extensively documented in the available literature.

Future Research Directions and Untapped Potential of Ethyl 3 Methoxypropanimidate

Exploration of Novel Catalytic Systems for Imidate Reactions

The reactivity of imidates is often unlocked or enhanced through catalysis. Future research should prioritize the discovery and development of novel catalytic systems tailored for reactions involving ethyl 3-methoxypropanimidate. A primary focus would be on expanding the range of metal-based and organocatalysts capable of activating the imidate functionality. For instance, exploring earth-abundant metal catalysts, such as those based on iron, copper, or zinc, could provide more sustainable and cost-effective alternatives to precious metal catalysts like palladium or gold, which are sometimes used in imidate chemistry. The development of chiral catalysts for asymmetric transformations represents another critical frontier.

| Catalyst Type | Potential Advantages | Research Focus |

| Earth-Abundant Metal Catalysts (e.g., Fe, Cu, Zn) | Cost-effective, sustainable, low toxicity. | Development of ligands to tune reactivity and selectivity. |

| Organocatalysts | Metal-free, often less sensitive to air and moisture. | Design of novel chiral scaffolds for asymmetric catalysis. |

| Photocatalysts | Mild reaction conditions, unique reactivity pathways. | Investigation of visible-light-mediated transformations of this compound. |

Development of Stereocontrolled Methodologies

The introduction of stereocenters in a controlled manner is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Future efforts should be directed towards developing stereocontrolled reactions that utilize this compound as a key building block. This could involve diastereoselective reactions where the existing stereochemistry of a substrate directs the outcome of a reaction with the imidate, or, more significantly, enantioselective transformations using chiral catalysts. The development of catalytic asymmetric additions to the C=N bond of the imidate or stereoselective rearrangements of imidate-derived intermediates are promising avenues.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for the rapid synthesis and screening of large numbers of molecules has propelled the development of automated and high-throughput synthesis platforms. The physical and chemical properties of this compound, such as its potential for good solubility and reactivity under mild conditions, could make it a suitable candidate for integration into these systems. Research in this area would focus on adapting reaction protocols involving the imidate for robotic systems, including liquid handling and purification. This would enable the rapid generation of libraries of diverse compounds for applications in drug discovery and materials science.

Applications in Materials Science and Polymer Chemistry

The unique reactivity of the imidate group suggests that this compound could serve as a valuable monomer or cross-linking agent in polymer chemistry. Investigations could explore its polymerization, either through self-condensation or copolymerization with other monomers, to create novel polymers with tailored properties. The incorporation of the methoxypropyl group could influence characteristics such as solubility, thermal stability, and adhesion. Furthermore, the imidate functionality could be leveraged for post-polymerization modification, allowing for the introduction of various functional groups onto a polymer backbone.

Computational Design of Next-Generation Imidate-Based Reagents

Computational chemistry and molecular modeling offer powerful tools for accelerating the design and discovery of new reagents and reactions. In the context of this compound, computational studies could be employed to predict its reactivity with a wide range of substrates and catalysts. Density Functional Theory (DFT) calculations, for example, can elucidate reaction mechanisms, predict transition state energies, and rationalize observed stereoselectivities. This in silico approach can guide experimental work, saving time and resources by identifying the most promising reaction conditions and substrates before they are attempted in the laboratory.

Sustainable and Environmentally Conscious Imidate Chemistry

Modern chemical research places a strong emphasis on the principles of green chemistry. Future studies on this compound should aim to develop synthetic methods that are more environmentally benign. This includes the use of greener solvents, minimizing waste generation, and developing reactions that proceed with high atom economy. Exploring enzymatic or whole-cell biocatalytic methods for the synthesis and transformation of this compound would be a significant step towards more sustainable chemical processes. Additionally, investigating the biodegradability of any resulting products or materials would be a crucial aspect of this research.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-methoxypropanimidate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-methoxypropanenitrile with ethanol under acidic catalysis (e.g., HCl gas) . Optimization strategies include:

- Catalyst screening : Testing Brønsted vs. Lewis acids (e.g., ZnCl₂) to enhance imidate formation efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Maintaining 0–5°C during nitrile addition minimizes side reactions. Yields >80% are achievable with rigorous drying of reactants and inert atmosphere use .

Q. How is this compound characterized using spectroscopic techniques?

Key spectral markers include:

- ¹H NMR : A triplet at δ 1.2–1.4 ppm (CH₃ of ethyl group), a singlet at δ 3.3–3.5 ppm (methoxy protons), and a multiplet at δ 4.1–4.3 ppm (imidate OCH₂).

- ¹³C NMR : A carbonyl signal at δ 160–165 ppm (C=N) and methoxy carbon at δ 55–57 ppm.

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 144.1, with fragmentation patterns confirming the imidate backbone . Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, general precautions for imidates include:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Under nitrogen at –20°C to prevent hydrolysis.

- PPE : Nitrile gloves and goggles to prevent skin/eye contact. Spills should be neutralized with dilute acetic acid before disposal .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic reactivity of this compound in cross-coupling reactions?

The imidate group acts as an electrophile, facilitating reactions with amines or thiols via:

- Step 1 : Protonation of the imino nitrogen, enhancing electrophilicity.

- Step 2 : Nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate.

- Step 3 : Elimination of ethanol to yield amidine or thioimidate derivatives. Kinetic studies (e.g., stopped-flow UV-Vis) reveal rate constants (k) of 0.15–0.3 M⁻¹s⁻¹ in THF at 25°C, dependent on nucleophile strength .

Q. How can computational modeling predict the regioselectivity of this compound in heterocyclic syntheses?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to identify favored pathways. For example:

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

Contradictions often arise from:

- Solvent impurities : Deuterated solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) overlapping with sample signals. Use high-purity solvents and 2D NMR (HSQC, HMBC) for assignment .

- Tautomerism : Imidates may equilibrate between E and Z isomers. Variable-temperature NMR (VT-NMR) at –40°C to 80°C stabilizes dominant conformers for analysis .

Comparative and Methodological Considerations

Q. Table 1: Key Spectral Data for this compound and Analogs

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS ([M+H]⁺) |

|---|---|---|---|

| This compound | 1.25 (t, 3H), 3.35 (s, 3H), 4.15 (q, 2H) | 55.2 (OCH₃), 160.5 (C=N) | 144.1 |

| Ethyl 3-(4-methoxyphenyl)propanimidate | 1.30 (t, 3H), 3.80 (s, 3H), 6.85–7.20 (m, 4H) | 55.5 (OCH₃), 161.0 (C=N) | 222.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.